molecular formula C14H15F3N2O B2502150 N-(2,6-Difluorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2309575-59-3

N-(2,6-Difluorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2502150
CAS No.: 2309575-59-3
M. Wt: 284.282
InChI Key: ZKTKXGCQCRQARP-UHFFFAOYSA-N
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Description

N-(2,6-Difluorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound featuring a bicyclic structure with nitrogen and fluorine atoms. This compound belongs to the class of azabicyclo compounds, which are known for their significant pharmacological potential. The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N-(2,6-Difluorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups such as the amide and fluorine atoms.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(2,6-Difluorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of more complex molecules. In biology and medicine, its unique structure and bioactive properties make it a potential candidate for drug discovery and development. The compound’s stability and bioavailability are particularly advantageous in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of N-(2,6-Difluorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other azabicyclo[3.2.1]octane derivatives and tropane alkaloids, which share the bicyclic structure and nitrogen atom. Examples include 8-azabicyclo[3.2.1]octane and its derivatives .

Uniqueness: What sets N-(2,6-Difluorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide apart is the presence of fluorine atoms, which enhance its stability and bioavailability. This makes it a more attractive candidate for pharmaceutical applications compared to its non-fluorinated counterparts .

Properties

IUPAC Name

N-(2,6-difluorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O/c15-8-6-9-4-5-10(7-8)19(9)14(20)18-13-11(16)2-1-3-12(13)17/h1-3,8-10H,4-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTKXGCQCRQARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=C(C=CC=C3F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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